[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
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Overview
Description
The compound [5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic molecule that features a thiophene ring substituted with a hydroxy-methylbutynyl group and a piperazine ring substituted with a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the hydroxy-methylbutynyl group can be introduced via a Sonogashira coupling reaction.
Piperazine Substitution: The piperazine ring can be synthesized separately and then coupled with the thiophene derivative using a nucleophilic substitution reaction.
Final Coupling: The phenylprop-2-en-1-yl group is introduced in the final step through a Heck reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Utilized in the development of organic electronic materials due to its conjugated structure.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of [5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone: can be compared with other thiophene and piperazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a thiophene ring with a hydroxy-methylbutynyl group and a piperazine ring with a phenylprop-2-en-1-yl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-23(2,27)13-12-20-10-11-21(28-20)22(26)25-17-15-24(16-18-25)14-6-9-19-7-4-3-5-8-19/h3-11,27H,14-18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFXRYLLNSKHGR-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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